molecular formula C26H26ClN5O2 B11225553 ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B11225553
M. Wt: 476.0 g/mol
InChI Key: KLRZCIQFACTUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition. Its structure features:

  • A 7-(3-chlorophenyl) group, contributing to hydrophobic interactions.
  • A 4-aminopiperidine-1-carboxylate moiety, likely influencing solubility and target binding through hydrogen bonding.

The ethyl carboxylate group at the piperidine nitrogen may improve metabolic stability compared to free amines.

Properties

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

IUPAC Name

ethyl 4-[[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C26H26ClN5O2/c1-2-34-26(33)31-13-11-20(12-14-31)30-24-23-22(18-7-4-3-5-8-18)16-32(25(23)29-17-28-24)21-10-6-9-19(27)15-21/h3-10,15-17,20H,2,11-14H2,1H3,(H,28,29,30)

InChI Key

KLRZCIQFACTUKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound is characterized by:

  • Pyrrolo[2,3-d]pyrimidine core : A fused heterocyclic system that contributes to its biological activity.
  • Substituents : Includes a 3-chlorophenyl group , a phenyl group , an ethyl piperidine moiety , and a carboxylate functional group .
  • Molecular Formula : C26H26ClN5O2 with a molecular weight of approximately 417.9 g/mol.
  • Protein Kinase B Inhibition :
    • The compound selectively inhibits protein kinase B (Akt), which plays a crucial role in cell proliferation and survival. By disrupting Akt signaling pathways, it shows promise in inhibiting tumor growth and enhancing the efficacy of cancer therapies.
  • Therapeutic Potential :
    • Research indicates that modifications to the compound's structure can improve its selectivity and bioavailability, making it a candidate for further pharmacological development. Its distinct combination of substituents may confer unique pharmacological properties that differentiate it from similar compounds .

Case Study 1: Anticancer Activity

A study demonstrated that ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate effectively inhibited the proliferation of various cancer cell lines through Akt inhibition. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Case Study 2: Selectivity and Mechanism of Action

Further investigations revealed that the compound's selectivity for Akt over other kinases, such as protein kinase A, minimizes off-target effects, which is crucial for therapeutic applications. This selectivity can be attributed to the unique structural features of the pyrrolopyrimidine core, allowing for specific interactions with the ATP-binding site of Akt .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases or receptors. The pyrrolopyrimidine core can bind to the active site of enzymes, inhibiting their activity and affecting various cellular pathways. This interaction can lead to the modulation of cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Substitution Patterns on the Pyrrolo[2,3-d]Pyrimidine Core

The table below highlights key differences in substituents among related compounds:

Compound Name Position 5 Position 7 Position 4 Substituent Molecular Weight Reference
Target Compound Phenyl 3-Chlorophenyl Piperidine-1-carboxylate ~463.9 (est.) N/A
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl 4-Methylphenyl Pyrrolidine ~400.9 (est.)
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Phenyl 4-Methylphenyl Benzylamine ~435.5 (est.)
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl 4-Methoxyphenyl Chlorine ~394.8 (est.)
Ethyl 4-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate H 6-Methoxypyridin-3-yl Ethyl carboxylate 298.30

Key Observations :

  • Position 7 : The target’s 3-chlorophenyl group differs from the 4-methylphenyl (), 4-methoxyphenyl (), and pyridinyl () analogs. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets compared to methyl or methoxy groups.
  • Position 4 : The piperidine-carboxylate in the target compound contrasts with pyrrolidine (), benzylamine (), and chlorine (). The carboxylate likely improves water solubility, while the piperidine ring’s flexibility may optimize binding geometry.

Crystallographic and Computational Insights

  • The SHELX software suite () is widely used for refining such structures. For example, the analog in had H atoms placed geometrically with C–H distances of 0.93–0.96 Å, suggesting a planar aromatic system.

Biological Activity

Ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the class of pyrrolopyrimidines , characterized by a pyrrolo[2,3-d]pyrimidine core. It features:

  • A 3-chlorophenyl group
  • A phenyl group
  • An ethyl piperidine moiety
  • A carboxylate functional group

The molecular formula is approximately C24H26ClN5O2C_{24}H_{26ClN_{5}O_2} with a molecular weight of about 417.9 g/mol .

This compound primarily acts as an inhibitor of protein kinase B (Akt) , which is crucial for cell proliferation and survival. By inhibiting Akt phosphorylation and activation, the compound disrupts downstream signaling pathways associated with tumor growth and survival . This selective inhibition is vital for minimizing off-target effects, enhancing therapeutic efficacy .

Anticancer Properties

Research indicates that this compound exhibits notable activity against various cancer cell lines. For instance:

  • In vitro studies show that derivatives similar to this compound display moderate to excellent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
  • Specific IC50 values reported for related compounds include:
    • A549: 0.66 μM
    • HeLa: 0.38 μM
    • MCF-7: 0.44 μM .

The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on the phenyl rings significantly enhance biological activity .

Selectivity and Efficacy

The compound shows a high degree of selectivity for Akt over other kinases such as protein kinase A (PKA). This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition . Studies have demonstrated that modifications to the compound's structure can improve both selectivity and bioavailability .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including Buchwald-Hartwig cross-coupling techniques .

Case Study: In Vivo Efficacy

In vivo studies have shown that related compounds can modulate biomarkers of signaling through PKB effectively and inhibit the growth of human tumor xenografts in animal models at well-tolerated doses . These findings support the potential clinical application of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing ethyl 4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis typically involves constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, followed by coupling with a piperidine-carboxylate moiety. For example, analogous compounds use diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride to form pyrimidine intermediates . Optimization strategies include:

  • Varying catalysts (e.g., palladium for cross-coupling).
  • Adjusting solvent systems (e.g., DMF or THF for solubility).
  • Temperature control (e.g., reflux conditions for cyclization).
  • Purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction for unambiguous 3D structural determination (mean C–C bond length precision: ±0.005 Å) .
  • NMR spectroscopy (1H/13C) to confirm functional groups and regiochemistry (e.g., distinguishing pyrrolo-pyrimidine substitution patterns) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting kinases or receptors linked to the pyrrolo[2,3-d]pyrimidine scaffold’s known activity (e.g., anticancer or anti-inflammatory pathways). Use:

  • Dose-response curves (1 nM–100 µM) to determine IC50 values.
  • Cell viability assays (e.g., MTT or ATP-based luminescence) in relevant cancer cell lines.
  • Counter-screening against non-target proteins to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity or reduce off-target effects?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the 3-chlorophenyl or piperidine positions to alter steric/electronic profiles (e.g., replace Cl with F or CF3) .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key binding interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • Analog synthesis : Compare bioactivity of derivatives like ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to assess substituent effects .

Q. What strategies resolve contradictions in biological assay data (e.g., variability in IC50 values across studies)?

  • Methodological Answer :

  • Purity reassessment : Validate compound integrity via HPLC and NMR to exclude degradation products .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can computational modeling elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., using GROMACS).
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) .
  • QSAR models : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data .

Q. What approaches address solubility and formulation challenges for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Modify the ethyl carboxylate group to enhance aqueous solubility (e.g., convert to a sodium salt) .
  • Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-solvent systems : Test combinations like Cremophor EL/ethanol (1:1 v/v) for parenteral administration .

Q. How does this compound compare structurally and functionally to analogs like 7-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer :

  • Structural comparison :
FeatureEthyl 4-{[7-(3-Cl-Ph)...7-(4-F-Ph)-4-(4-Me-piperazinyl)...
CorePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Substituents3-Cl-Ph, piperidine-carboxylate4-F-Ph, methylpiperazine
BioactivityAnticancer (kinase inhibition)Kinase inhibition, CNS targets
  • Functional insights : Fluorine substitution may enhance blood-brain barrier penetration, while methylpiperazine improves solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.